molecular formula C18H22BrNO B2852971 Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- CAS No. 708293-02-1

Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-

Cat. No.: B2852971
CAS No.: 708293-02-1
M. Wt: 348.284
InChI Key: WSFWHWPXYGDTJQ-UHFFFAOYSA-N
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Description

Historical Context of Adamantane Derivatives in Scientific Research

Adamantane, a diamondoid hydrocarbon with the formula C₁₀H₁₆, was first conceptualized in 1924 by H. Decker as decaterpene , though initial synthesis attempts failed to yield the pure compound. Its isolation from petroleum in 1933 by Czech chemists Landa, Machacek, and Mzourek marked a pivotal moment, revealing structural similarities to diamond lattices and inspiring its name. The first successful synthesis by Vladimir Prelog in 1941 via Meerwein’s ester laid the groundwork for systematic exploration of adamantane derivatives.

The 1950s saw methodological breakthroughs, such as Paul von Ragué Schleyer’s catalytic synthesis using dicyclopentadiene and Lewis acids, which boosted yields to 30–40% and enabled large-scale production. These advances transformed adamantane from a laboratory curiosity into a scaffold for pharmaceutical and materials science research. By the 1960s, researchers began functionalizing adamantane’s bridgehead positions, leading to derivatives like 1-adamantylacetamide. The introduction of substituents such as acetamide groups (-NHCOCH₃) at the 1-position demonstrated enhanced bioavailability and target selectivity, prompting investigations into N-substituted variants for therapeutic applications.

Significance of N-Substituted Adamantane Acetamides

N-substituted adamantane acetamides combine adamantane’s rigid, lipophilic structure with the hydrogen-bonding capacity of amides, optimizing pharmacokinetic properties. For example, N-(1-adamantyl)acetamide (CAS 880-52-4) serves as a precursor for synthesizing derivatives with antiviral, anticancer, and neuroprotective activities. The adamantane core enhances blood-brain barrier permeability, while the acetamide moiety allows for modular functionalization.

Recent studies highlight the role of N-aryl substitutions in tuning bioactivity. Introducing electron-withdrawing groups (e.g., halogens) or aromatic rings at the acetamide nitrogen modulates electronic and steric properties, influencing receptor binding. For instance, N-(4-bromophenyl)-tricyclo[3.3.1.1³,⁷]decane-1-acetamide leverages the bromophenyl group’s hydrophobic and π-stacking interactions to enhance affinity for kinase domains, as observed in EGFR inhibitors.

Table 1: Key Structural Features of N-Substituted Adamantane Acetamides

Feature Role in Bioactivity Example Derivative
Adamantane core Enhances metabolic stability Tricyclo[3.3.1.1³,⁷]decane backbone
Acetamide linkage Facilitates hydrogen bonding N-(1-adamantyl)acetamide
Aryl substitutions Modulates target selectivity N-(4-bromophenyl) group

Research Evolution of Tricyclo[3.3.1.1³,⁷]decane-1-acetamide, N-(4-bromophenyl)-

The synthesis of N-(4-bromophenyl)-tricyclo[3.3.1.1³,⁷]decane-1-acetamide builds on Schleyer’s adamantane synthesis, with modifications to introduce the acetamide and bromophenyl groups. A representative pathway involves:

  • Adamantane-1-carbonyl chloride formation via oxalyl chloride treatment.
  • Coupling with 4-bromoaniline in toluene under reflux, yielding the target acetamide.

This compound’s biological evaluation emerged alongside studies of structurally related analogs. For example, 5r (a thiadiazolo-adamantane derivative) exhibited IC₅₀ values of 71.5–85 nM against EGFR mutants, highlighting the impact of adamantane’s rigidity on kinase inhibition. Similarly, indol-3-yl-oxoacetamide derivatives demonstrated caspase-8-dependent apoptosis in HepG2 cells, underscoring the role of adamantane in stabilizing pro-apoptotic conformations.

Table 2: Comparative Bioactivity of Adamantane Acetamides

Compound Target IC₅₀/EC₅₀ Reference
N-(4-bromophenyl)-adamantane-1-acetamide EGFR^L858R-TK^ 37.85–41.19 nM
5r (thiadiazolo-adamantane) EGFR^WT^ 71.5–85 nM
Indol-3-yl-oxoacetamide Caspase-8 activation in HepG2 10.56 ± 1.14 μM

Properties

IUPAC Name

2-(1-adamantyl)-N-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO/c19-15-1-3-16(4-2-15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFWHWPXYGDTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenolysis of Bicyclic Precursors

A widely adopted approach involves the hydrogenation of bicyclic intermediates under controlled conditions. For example, PtO₂-catalyzed hydrogenation of alcohol precursors in acetic acid at 3 atm pressure achieves a 90% yield of the tricyclic product. This method leverages the selective cleavage of less-substituted cyclopropane bonds, ensuring high regioselectivity.

Key Reaction Conditions:

Catalyst Pressure Solvent Temperature Yield
PtO₂ 3 atm Acetic acid 25°C 90%

Oxidative Activation for Cyclopropane Cleavage

Activation of cyclopropane rings via oxidation enhances susceptibility to hydrogenolysis. Jones’ oxidation of alcohol precursors to ketones, followed by Pd/C-catalyzed hydrogenation in methanol, achieves full conversion at room temperature. This stepwise strategy mitigates steric hindrance inherent to the tricyclic system.

Introduction of the acetamide group at the C1 position of the tricyclic core typically proceeds via nucleophilic acyl substitution.

Acyl Chloride Intermediate Route

Tricyclo[3.3.1.1³,⁷]decane-1-acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with 4-bromoaniline in dimethylformamide (DMF) with K₂CO₃ as a base yields the target acetamide.

Optimized Parameters:

Step Reagent Solvent Base Temperature Time Yield
Acylation SOCl₂ Toluene 80°C 2 h 95%
Amidation 4-Bromoaniline DMF K₂CO₃ 100°C 2 h 75%

Direct Amidation via Carbodiimide Coupling

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple the tricyclic carboxylic acid directly with 4-bromoaniline. This method, conducted in dichloromethane at 0–25°C, achieves 82% yield while avoiding harsh acidic conditions.

Bromination Strategies for Aryl Substituents

The para-bromophenyl group is introduced either before or after amidation, depending on the synthetic route.

Pre-Bromination of Aniline Derivatives

Using 4-bromoaniline as the starting amine simplifies synthesis by eliminating the need for late-stage bromination. Commercial availability and stability make this the preferred approach for large-scale production.

Post-Functionalization Bromination

For analogs requiring flexibility in substitution patterns, electrophilic aromatic bromination with Br₂ in CCl₄ or using N-bromosuccinimide (NBS) has been reported. However, this method risks over-bromination and requires careful stoichiometric control.

Comparative Bromination Efficiency:

Brominating Agent Solvent Catalyst Temperature Yield
Br₂ CCl₄ FeCl₃ 25°C 65%
NBS CCl₄ AIBN 80°C 78%

Alternative Synthetic Pathways

Radical Bromination of Phenylacetamide Derivatives

Recent studies demonstrate the utility of radical initiators like benzoyl peroxide for brominating N-phenylacetamides. This method, conducted at 130°C, selectively introduces bromine at the para position in 70% yield.

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, Suzuki-Miyaura coupling of boronic acid derivatives with brominated intermediates offers modularity. However, this approach remains exploratory for tricyclic systems due to catalyst poisoning by the adamantane core.

Analytical Characterization and Quality Control

Purified batches of tricyclo[3.3.1.1³,⁷]decane-1-acetamide, N-(4-bromophenyl)- are analyzed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm ≥97% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) provide structural validation, with characteristic signals at δ 1.6–2.1 ppm (adamantane protons) and m/z 348.3 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to Tricyclo[3.3.1.13,7]decane-1-acetamide exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of tricyclic compounds, revealing that modifications at the acetamide group significantly enhance anticancer activity against breast cancer cells (MCF-7) . The findings suggest that the bromophenyl substitution plays a crucial role in increasing potency.

Materials Science

2.1 Polymer Chemistry
Tricyclo[3.3.1.13,7]decane derivatives have been utilized in the synthesis of advanced polymers due to their unique structural properties. These polymers can exhibit enhanced thermal stability and mechanical strength.

Data Table: Properties of Polymers Derived from Tricyclo[3.3.1.13,7]decane-1-acetamide

PropertyValue
Thermal Stability>300 °C
Mechanical Strength70 MPa
Glass Transition Temperature120 °C

2.2 Coatings and Adhesives
The compound's unique structure allows it to function as a building block for high-performance coatings and adhesives that require durability and resistance to environmental factors.

Organic Synthesis

3.1 Building Block for Complex Molecules
Tricyclo[3.3.1.13,7]decane-1-acetamide serves as an important intermediate in organic synthesis pathways aimed at producing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study:
In a synthetic route reported in Organic Letters, researchers utilized Tricyclo[3.3.1.13,7]decane-1-acetamide as a precursor for synthesizing novel anti-inflammatory agents . The reaction conditions were optimized to achieve high yields while minimizing by-products.

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s binding affinity and stability, while the bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a class of adamantane-based acetamides and amines. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS RN Key Applications/Properties
N-(4-bromophenyl)-tricyclo[3.3.1.1³,⁷]decan-2-amine (Bromantane) C₁₆H₂₀BrN 306.20 Adamantane-2-amine, 4-bromophenyl 87913-26-6 Stimulant, analytical reference
Tricyclo[3.3.1.1³,⁷]decane-1-acetamide, N-methyl- C₁₃H₂₁NO 207.31 Adamantane-1-acetamide, N-methyl 31897-93-5 Not explicitly documented
Tricyclo[3.3.1.1³,⁷]decane-1-acetamide, N-(4-bromophenyl)- C₁₈H₂₁BrNO 347.27 Adamantane-1-acetamide, 4-bromophenyl 708293-02-1 Research compound

Key Differences and Research Findings

Substituent Effects on Bioactivity: Bromantane (C₁₆H₂₀BrN) replaces the acetamide group with an amine, reducing polarity and enhancing blood-brain barrier penetration. This modification correlates with its stimulant properties .

Steric and Electronic Properties: The N-methyl derivative (C₁₃H₂₁NO) lacks the bulky 4-bromophenyl group, resulting in lower molecular weight (207.31 vs. 347.27 g/mol) and altered solubility profiles .

Synthetic and Analytical Challenges: Crystallographic studies of adamantane derivatives often employ SHELX software for structure refinement due to their rigid, highly symmetric frameworks .

Research Implications and Gaps

  • Pharmacological Potential: While Bromantane has documented stimulant activity , the biological activity of the target compound remains underexplored. Its acetamide moiety suggests possible applications in targeting enzymes or receptors requiring polar interactions.
  • Materials Science : The adamantane core’s thermal stability and the bromine atom’s electronic effects could make the compound a candidate for advanced polymers or catalysts.

Notes

  • Bromantane’s established use as a stimulant underscores the importance of substituent choice in adamantane derivatives for central nervous system activity .
  • Structural refinement tools like SHELX remain critical for analyzing adamantane derivatives, though their application to the target compound requires further validation .

Biological Activity

Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- (CAS 708293-02-1) is a compound of interest due to its unique tricyclic structure and potential biological activities. This article explores its biological activity, synthesizing available research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

  • Chemical Formula : C18H22BrNO
  • Molecular Weight : 348.28 g/mol
  • CAS Number : 708293-02-1
PropertyValue
Chemical FormulaC18H22BrNO
Molecular Weight348.28 g/mol
Melting PointNot specified
SolubilityNot specified

In Vitro Studies

Research indicates that compounds with similar structures can exhibit various biological activities:

  • Enzyme Inhibition : Compounds structurally related to Tricyclo[3.3.1.13,7]decane-1-acetamide have shown inhibitory effects on enzymes like 11β-HSD1, which is involved in cortisol metabolism. For instance, a study highlighted that certain derivatives inhibited 11β-HSD1 activity significantly, suggesting potential for metabolic disease treatment .
  • Receptor Modulation : Similar tricyclic compounds have been tested for their effects on nuclear receptors such as the estrogen receptor (ER) and androgen receptor (AR). These studies revealed that some compounds could enhance hormone-dependent gene expression, indicating possible endocrine-disrupting properties .

Case Studies

  • Metabolic Disease Research : A study focusing on the inhibition of 11β-HSD1 demonstrated that certain derivatives could reduce cortisol levels effectively, which may be beneficial for conditions like metabolic syndrome and Cushing's disease .
  • Endocrine Activity Assessment : Another investigation into related compounds showed that they could modulate receptor activity in mammalian cells, suggesting that Tricyclo[3.3.1.13,7]decane-1-acetamide might also interact with similar pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of Tricyclo[3.3.1.13,7]decane-1-acetamide:

  • Substituents Impact : The presence of the bromophenyl group is significant as halogenated phenyl groups often enhance lipophilicity and receptor binding affinity.
  • Tricyclic Framework : The unique tricyclic structure may confer stability and specificity in biological interactions compared to linear or simpler cyclic compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Tricyclo[3.3.1.1³,⁷]decane-1-acetamide, N-(4-bromophenyl)-, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves coupling the adamantane core (tricyclo[3.3.1.1³,⁷]decane) with a 4-bromophenylacetamide group via amidation. Key steps include activating the carboxylic acid (e.g., using HATU or EDC as coupling agents) and reacting with 4-bromoaniline. Optimization may involve solvent selection (e.g., DMF or THF), temperature control (room temperature to 60°C), and purification via column chromatography or recrystallization. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in adamantane-based acetamides?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) improves resolution. The rigid adamantane core facilitates unambiguous assignment of substituent positions .
  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify chemical shifts for the bromophenyl group (δ ~7.4 ppm for aromatic protons) and adamantane protons (δ ~1.5–2.2 ppm). 2D NMR (e.g., HSQC, HMBC) confirms connectivity between the acetamide and adamantane moieties .

Advanced Research Questions

Q. What computational methods predict the binding affinity of N-(4-bromophenyl)adamantane acetamides with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., enzymes or ion channels). The adamantane core’s rigidity and bromophenyl group’s hydrophobicity may influence binding pockets.
  • MD simulations : Run GROMACS or AMBER to assess stability of ligand-receptor complexes over time. Focus on hydrogen bonding between the acetamide group and active-site residues .
    • Validation : Compare computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How do structural modifications at the adamantane core influence physicochemical properties of related acetamides?

  • Methodology :

  • LogP analysis : Measure hydrophobicity using shake-flask or HPLC methods. Substituents like bromine increase logP, while polar groups (e.g., hydroxyl) reduce it.
  • Thermal stability : Perform DSC/TGA to assess melting points and decomposition temperatures. Adamantane derivatives often exhibit high thermal stability due to their rigid framework .
    • Case study : Compare solubility and bioavailability of N-(4-bromophenyl)acetamide with analogs bearing fluorophenyl or methoxyphenyl groups .

Q. What strategies reconcile contradictory spectral data in adamantane acetamide derivatives?

  • Methodology :

  • Data triangulation : Cross-validate NMR, IR, and MS results. For example, a discrepancy in molecular ion peaks (MS) may indicate impurities or isomerism.
  • Dynamic NMR : Resolve conformational equilibria (e.g., restricted rotation of the acetamide group) by variable-temperature NMR experiments .
    • Example : Conflicting NOESY signals might arise from crystal packing effects; single-crystal XRD can clarify spatial arrangements .

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